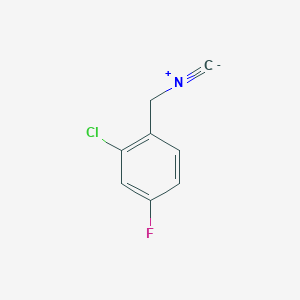![molecular formula C10H10N2O2 B8485563 METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE](/img/structure/B8485563.png)
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of glycine, with the carboxyl group esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE typically involves the reaction of 3-cyanobenzylamine with glycine methyl ester hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloride and facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines or secondary amines.
Substitution: Substituted products with different functional groups replacing the ester moiety.
Scientific Research Applications
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE involves its interaction with molecular targets through various pathways. The cyanophenyl group can participate in π-π stacking interactions, while the glycine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenylglycine methyl ester: Similar structure but lacks the nitrile group.
N-(4-Cyanophenyl)glycine methyl ester: Similar structure with the nitrile group in the para position.
N-(3-Cyanophenyl)glycine ethyl ester: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE is unique due to the presence of the nitrile group in the meta position, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-(3-cyanoanilino)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-4-2-3-8(5-9)6-11/h2-5,12H,7H2,1H3 |
InChI Key |
UPKCCUQUNKOWRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




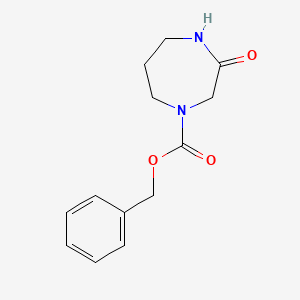
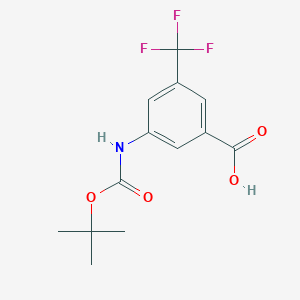
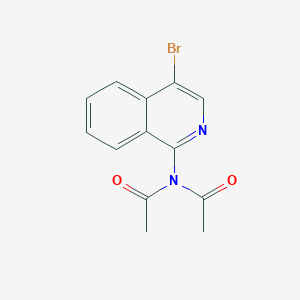


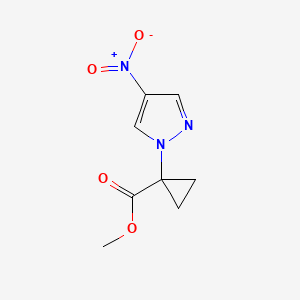
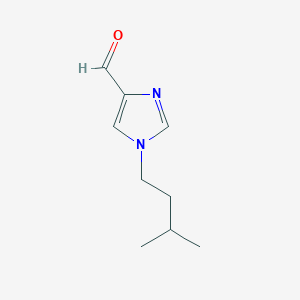
![4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-2,3-dihydro-1-benzofuran-5-yl)benzonitrile](/img/structure/B8485550.png)

